Ser-Phe-Leu-Leu-Arg-Asn

説明

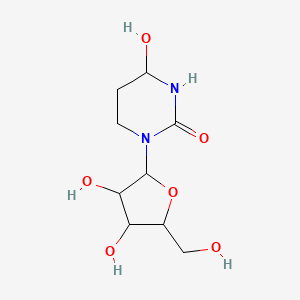

“Ser-Phe-Leu-Leu-Arg-Asn” is a hexapeptide, which is a peptide consisting of six amino acids . It is also known as Thrombin Receptor Activator Peptide 6 (TRAP-6), and it has been found to protect astrocytes from cell death associated with hypoglycemia .

Molecular Structure Analysis

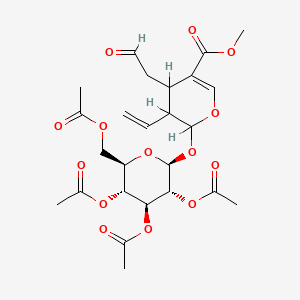

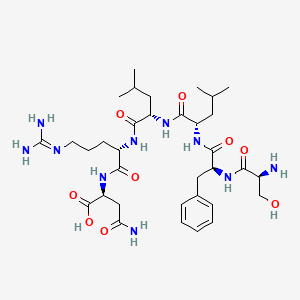

The molecular structure of “Ser-Phe-Leu-Leu-Arg-Asn” is determined by the sequence of its amino acids and the peptide bonds that link them together. The linear formula of this peptide is C34H57N11O8 . Its molecular weight is 747.89 (free base basis) .

Physical And Chemical Properties Analysis

The peptide “Ser-Phe-Leu-Leu-Arg-Asn” is a white, lyophilized powder . It is stable under standard conditions and should be stored at -20°C .

科学的研究の応用

Specific Scientific Field

This application falls under the field of Biochemistry , specifically in the study of Antioxidant Peptides .

Summary of the Application

The peptide “Ser-Phe-Leu-Leu-Arg-Asn” has been identified as an antioxidant peptide . Antioxidant peptides are currently a hotspot in food science, pharmaceuticals, and cosmetics .

Methods of Application or Experimental Procedures

The peptide is screened and identified through efficient screening with novel technologies . After identification, a time-consuming activity evaluation is conducted, especially in in vivo models . Cellular and rodent models have been widely used for activity evaluation .

Results or Outcomes

The peptide could exert protective effects by ameliorating ROS levels and increasing the Bcl-2/Bax ratio (Bcl-2 is anti-apoptosis while Bax is pro-apoptosis) in RAW264.7 .

Application in Cosmetics

Specific Scientific Field

This application falls under the field of Cosmetology , specifically in the development of Bioactive Peptides in Cosmetics .

Summary of the Application

The peptide “Ser-Phe-Leu-Leu-Arg-Asn” is considered a bioactive peptide and has gained significant attention in the cosmetic industry due to its potential in enhancing skin health and beauty .

Methods of Application or Experimental Procedures

These small protein fragments exhibit various biological activities, such as antioxidant, anti-aging, anti-inflammatory, and antimicrobial activities, making them ideal ingredients for cosmetic formulations .

Results or Outcomes

The peptide is applied in cosmetics and their mechanisms of action include downregulating pro-inflammatory cytokines, radical scavenging, inhibiting collagen, tyrosinase, and elastase synthesis .

Application in Protease-Activated Receptor 1 (PAR-1) Activation

Specific Scientific Field

This application falls under the field of Molecular Biology , specifically in the study of Protease-Activated Receptors (PARs) .

Summary of the Application

The peptide “Ser-Phe-Leu-Leu-Arg-Asn” has been used as a protease-activated receptor 1 (PAR-1) selective activating peptide . PAR-1 is a type of G protein-coupled receptor that is activated by proteolysis, a mechanism that is widely involved in many physiological and pathological processes .

Methods of Application or Experimental Procedures

The peptide is used to selectively activate PAR-1 in various experimental models to study the role of this receptor in different biological processes .

Results or Outcomes

The activation of PAR-1 by the peptide can lead to various cellular responses, depending on the cell type and the physiological context .

Application in Platelet Aggregation

Specific Scientific Field

This application falls under the field of Hematology , specifically in the study of Platelet Function .

Summary of the Application

The peptide “Ser-Phe-Leu-Leu-Arg-Asn” is known as Thrombin Receptor Activating Peptide (TRAP) and has been used in studies related to platelet aggregation .

Methods of Application or Experimental Procedures

The peptide is used to induce platelet aggregation in in vitro experiments, which allows researchers to study the mechanisms of platelet aggregation and the factors that can influence this process .

Results or Outcomes

The peptide caused half-maximal platelet aggregation at approximately 0.8 µM and was found to be 5 times more potent than the parent peptide .

Application in Inflammation Research

Specific Scientific Field

This application falls under the field of Immunology , specifically in the study of Inflammatory Responses .

Summary of the Application

The peptide “Ser-Phe-Leu-Leu-Arg-Asn” has been identified as an anti-inflammatory peptide . Anti-inflammatory peptides are currently a hotspot in pharmaceuticals and therapeutics .

Methods of Application or Experimental Procedures

The peptide is screened and identified through efficient screening with novel technologies . After identification, a time-consuming activity evaluation is conducted, especially in in vivo models . Cellular and rodent models have been widely used for activity evaluation .

Results or Outcomes

The peptide could exert protective effects by ameliorating ROS levels and increasing the Bcl-2/Bax ratio (Bcl-2 is anti-apoptosis while Bax is pro-apoptosis) in RAW264.7 .

Application in Wound Healing

Specific Scientific Field

This application falls under the field of Dermatology , specifically in the study of Wound Healing .

Summary of the Application

The peptide “Ser-Phe-Leu-Leu-Arg-Asn” is considered a bioactive peptide and has gained significant attention in the field of wound healing due to its potential in enhancing skin regeneration .

Methods of Application or Experimental Procedures

These small protein fragments exhibit various biological activities, such as antioxidant, anti-aging, anti-inflammatory, and antimicrobial activities, making them ideal ingredients for wound healing formulations .

Results or Outcomes

The peptide is applied in wound healing and their mechanisms of action include downregulating pro-inflammatory cytokines, radical scavenging, inhibiting collagen, tyrosinase, and elastase synthesis .

特性

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)44-26(33(52)53)16-27(36)46)42-31(50)24(14-19(3)4)43-32(51)25(41-28(47)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,48)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGOWCONESKMDW-FRSCJGFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56N10O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431405 | |

| Record name | TRAP-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ser-Phe-Leu-Leu-Arg-Asn | |

CAS RN |

141136-83-6 | |

| Record name | TRAP-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。